molecular formula C3H4NaO3 B127478 Sodium pyruvate CAS No. 113-24-6

Sodium pyruvate

Cat. No.: B127478
CAS No.: 113-24-6
M. Wt: 111.05 g/mol
InChI Key: DAQHMCWYXJEOCG-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Sodium pyruvate, a salt of the conjugate anion form of pyruvic acid, is a key intermediate in many metabolic pathways . It primarily targets cells’ metabolic processes, acting as an additional source of energy . It also targets inflammatory cytokines and oxygen radicals, such as interleukin (IL) IL-6, IL-8, Monocyte Chemoattractant Protein-1, and hydrogen peroxide .

Mode of Action

This compound interacts with its targets by participating in various metabolic processes. It provides energy to cells through its conversion to acetyl-CoA, which then enters the tricarboxylic acid (TCA) cycle . This cycle produces energy and is linked to other energy-producing processes . This compound also exhibits antioxidant properties, effectively reducing inflammatory cytokines and oxygen radicals .

Biochemical Pathways

This compound plays a crucial role in the glycolysis pathway, where glucose is converted into pyruvate . This process occurs in the cytoplasm . Pyruvate is then converted into acetyl-CoA, which enters the TCA cycle, producing energy . This compound is also involved in sugar metabolism .

Pharmacokinetics

It is known that this compound can be administered orally and intranasally , suggesting that it has good bioavailability. More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound.

Result of Action

The action of this compound results in several molecular and cellular effects. It provides energy to cells, promotes increased uptake of insulin-mediated glucose in adipocytes , and has protective effects against hydrogen peroxide . It also reduces inflammatory cytokines and oxygen radicals, effectively mitigating inflammation .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, in cell culture media, this compound acts as an additional source of energy . In clinical settings, this compound has been used to reduce the severity and symptoms of various disorders . The specific mechanisms and extent of its antioxidant activity may vary depending on factors such as this compound concentration, cell type, and experimental conditions .

Safety and Hazards

Sodium pyruvate may be harmful in contact with skin, may cause irritation of the respiratory tract, may be harmful if inhaled, and may be harmful if swallowed .

Future Directions

Sodium pyruvate has been suggested as a promising treatment option that is safe, effective, and unlikely to elicit antiviral resistance . A potential improvement over current use of this compound in embryo culture media entails the use of esterified forms of pyruvate, such as ethyl- or methyl-pyruvate .

Biochemical Analysis

Biochemical Properties

Sodium pyruvate is produced as part of glycolysis and is an intermediate in many metabolic pathways . It interacts with various enzymes and proteins, acting as a reducing agent in biocompatible aqueous photoinduced azide–alkyne cycloaddition (CuAAC) reactions .

Cellular Effects

This compound has protective effects against oxygen radicals . It plays a crucial role in maintaining cell viability and energy production under high-glucose conditions . It influences cell function by maintaining glycolysis–TCA cycle flux and ATP production under high-glucose conditions .

Molecular Mechanism

This compound exerts its effects at the molecular level by suppressing poly (ADP-ribose) polymerase (PARP) activity, thereby maintaining glycolysis–TCA cycle flux and ATP production under high-glucose conditions .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For instance, it triggers a copper (I)-catalyzed 1,3-dipolar cycloaddition reaction under UV light irradiation, exhibiting oxygen tolerance and temporal control .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For example, treatment with exogenous this compound has been shown to ameliorate hyperglycemia, retinopathy, and nephropathy in streptozotocin-induced diabetic animals .

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be converted into acetyl CoA and enter the TCA Cycle . It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It is incorporated into cells via monocarboxylate transporters (MCTs) .

Subcellular Localization

This compound is localized within various subcellular compartments. Its activity or function can be influenced by its localization or accumulation .

Preparation Methods

Properties

{ "Design of the Synthesis Pathway": "Sodium pyruvate can be synthesized by reacting pyruvic acid with sodium hydroxide.", "Starting Materials": [ "Pyruvic acid", "Sodium hydroxide" ], "Reaction": [ "Dissolve pyruvic acid in water to form a clear solution.", "Slowly add sodium hydroxide to the pyruvic acid solution, while stirring continuously.", "Keep the reaction mixture at room temperature for 2-3 hours.", "Filter the resulting solution to remove any precipitate.", "Concentrate the filtrate under reduced pressure to obtain a solid product.", "Wash the solid product with cold water and dry it under vacuum to obtain pure sodium pyruvate." ] }

CAS No.

113-24-6

Molecular Formula

C3H4NaO3

Molecular Weight

111.05 g/mol

IUPAC Name

sodium;2-oxopropanoate

InChI

InChI=1S/C3H4O3.Na/c1-2(4)3(5)6;/h1H3,(H,5,6);

InChI Key

DAQHMCWYXJEOCG-UHFFFAOYSA-N

Isomeric SMILES

CC(=O)C(=O)[O-].[Na+]

SMILES

CC(=O)C(=O)[O-].[Na+]

Canonical SMILES

CC(=O)C(=O)O.[Na]

113-24-6

physical_description

Liquid;  Dry Powder
White to pale yellow powder;  [Alfa Aesar MSDS]

Pictograms

Irritant

Synonyms

2-Oxopropanoic Acid Sodium Salt;  Sodium Pyruvate;  Sodium α-Ketopropionate; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium pyruvate
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Reactant of Route 5
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Reactant of Route 6
Sodium pyruvate

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